2-Ethoxy-5-nitrobenzonitrile

Catalog No.
S735768
CAS No.
29669-41-8
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-5-nitrobenzonitrile

CAS Number

29669-41-8

Product Name

2-Ethoxy-5-nitrobenzonitrile

IUPAC Name

2-ethoxy-5-nitrobenzonitrile

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3

InChI Key

QNHGKWZNRFNTDJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Organic Synthesis:

2-Ethoxy-5-nitrobenzonitrile has been used as a starting material for the synthesis of various other organic compounds. For example, a study published in the journal "Synthetic Communications" describes its use in the synthesis of substituted benzimidazoles, which are a class of heterocyclic compounds with potential applications in medicinal chemistry [].

Material Science:

Some research suggests that 2-Ethoxy-5-nitrobenzonitrile may have potential applications in the development of new materials. A study published in the journal "Molecules" explores its use as a dopant for organic light-emitting diodes (OLEDs) []. However, further research is needed to determine its effectiveness in this area.

2-Ethoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3C_9H_8N_2O_3 and a molecular weight of approximately 192.174 g/mol. It is characterized by the presence of an ethoxy group at the second position and a nitro group at the fifth position on the benzene ring, making it a derivative of benzonitrile. This compound is notable for its diverse reactivity and stability, which are attributed to its unique functional groups. It is utilized in various chemical syntheses and scientific research applications, often serving as an intermediate in organic synthesis processes .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride in acidic media. This reaction yields 2-ethoxy-5-aminobenzonitrile as a major product.
  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
  • Oxidation: Although less common, oxidation reactions can occur under specific conditions, leading to various oxidized derivatives of the compound.

While specific biological activity data for 2-ethoxy-5-nitrobenzonitrile is limited, compounds with similar structures often exhibit significant biological properties. Nitro compounds are generally known for their potential antibacterial and anticancer activities due to their ability to interfere with cellular processes. Further research is needed to explore the specific biological interactions and effects of this compound.

The synthesis of 2-ethoxy-5-nitrobenzonitrile typically involves the nitration of 2-ethoxybenzonitrile. This process usually employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents, conducted under controlled temperature conditions to ensure selectivity in introducing the nitro group at the desired position on the benzene ring.

General Reaction Scheme:

2 Ethoxybenzonitrile+HNO3+H2SO42 Ethoxy 5 nitrobenzonitrile+H2O\text{2 Ethoxybenzonitrile}+\text{HNO}_3+\text{H}_2\text{SO}_4\rightarrow \text{2 Ethoxy 5 nitrobenzonitrile}+\text{H}_2\text{O}

In industrial settings, large-scale production may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance yield and purity .

2-Ethoxy-5-nitrobenzonitrile finds applications primarily in organic synthesis as an intermediate for various chemical compounds. Its unique combination of functional groups allows it to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry and research applications. Additionally, it may serve as a precursor for pharmaceuticals and agrochemicals, although specific applications require further exploration.

Several compounds share structural similarities with 2-ethoxy-5-nitrobenzonitrile, each exhibiting distinct properties due to variations in their functional groups:

Compound NameStructural FeaturesUnique Properties
2-EthoxybenzonitrileLacks the nitro groupLess reactive compared to its nitro-substituted counterpart
5-NitrobenzonitrileLacks the ethoxy groupAffects solubility and reactivity compared to 2-ethoxy variant
2-Methoxy-5-nitrobenzonitrileContains a methoxy group instead of ethoxyDifferences in reactivity and physical properties
2-Butoxy-5-nitrobenzonitrileContains a butoxy groupIncreased lipophilicity; used as an intermediate in organic synthesis

The uniqueness of 2-ethoxy-5-nitrobenzonitrile lies in its combination of both ethoxy and nitro groups, allowing for a balanced profile of reactivity and stability that distinguishes it from its analogs. This makes it particularly useful in synthetic applications where specific properties are desired.

XLogP3

1.8

Dates

Last modified: 08-15-2023

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